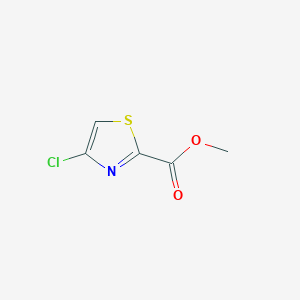

Methyl 4-chlorothiazole-2-carboxylate

CAS No.:

Cat. No.: VC18171341

Molecular Formula: C5H4ClNO2S

Molecular Weight: 177.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4ClNO2S |

|---|---|

| Molecular Weight | 177.61 g/mol |

| IUPAC Name | methyl 4-chloro-1,3-thiazole-2-carboxylate |

| Standard InChI | InChI=1S/C5H4ClNO2S/c1-9-5(8)4-7-3(6)2-10-4/h2H,1H3 |

| Standard InChI Key | MSXHESYPPVBJDF-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NC(=CS1)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 4-chlorothiazole-2-carboxylate belongs to the heterocyclic thiazole class, characterized by a five-membered ring containing nitrogen and sulfur atoms. The chlorine atom at the 4-position and the methyl ester group at the 2-position confer distinct electronic and steric properties. The IUPAC name, methyl 4-chloro-1,3-thiazole-2-carboxylate, reflects its substitution pattern .

Key Structural Features:

-

Thiazole Core: Aromatic heterocycle with at position 1 and at position 3.

-

Chlorine Substituent: Electron-withdrawing group at position 4, enhancing electrophilic reactivity.

-

Carboxylate Ester: Methyl ester at position 2, facilitating hydrolysis to carboxylic acid derivatives.

The canonical SMILES notation and InChIKey provide unambiguous identifiers for computational and regulatory purposes .

Synthesis Methods and Optimization

Esterification of 4-Chlorothiazole-2-Carboxylic Acid

The most common synthesis route involves esterifying 4-chlorothiazole-2-carboxylic acid with methanol under acidic conditions. Sulfuric acid catalyzes the reaction, which proceeds via nucleophilic acyl substitution.

Reaction Conditions:

-

Temperature: Reflux (~80–100°C) to overcome activation energy.

-

Catalyst: Concentrated (10–15 mol%).

-

Yield: Typically 70–85% after purification by distillation or chromatography.

Alternative Pathways

-

Chlorination of Methyl Thiazolecarboxylate: Direct chlorination using or , though regioselectivity challenges may arise.

-

Multi-Step Synthesis from Thiazole Precursors: Sequential functionalization of thiazole rings, though less efficient than direct esterification .

Physicochemical Properties

Experimental and computed properties of methyl 4-chlorothiazole-2-carboxylate are summarized below:

Notes:

-

The LogP value indicates moderate lipophilicity, favoring membrane permeability in biological systems.

-

Low vapor pressure suggests limited volatility, aligning with its solid-state stability under ambient conditions .

Applications in Pharmaceutical and Agrochemical Research

Medicinal Chemistry

Methyl 4-chlorothiazole-2-carboxylate serves as a precursor for bioactive molecules. Key applications include:

-

Antimicrobial Agents: Thiazole derivatives exhibit activity against bacterial and fungal pathogens. The chlorine atom enhances target binding via halogen bonding.

-

Kinase Inhibitors: Functionalization at the 2-position yields compounds that modulate protein kinase activity, relevant in cancer therapy .

Agrochemical Development

-

Herbicides and Pesticides: Thiazole-based compounds disrupt plant or insect metabolic pathways. The methyl ester group improves solubility for formulation.

Material Science

-

Ligands in Catalysis: The thiazole ring coordinates transition metals, enabling use in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparison with Structural Analogues

| Compound | Key Differences | Applications |

|---|---|---|

| Methyl 2-chloro-4-thiazolecarboxylate | Chlorine at position 2 vs. 4 | Less reactive in SNAr reactions |

| Methyl 4-amino-2-chlorothiazole-5-carboxylate | Amino group introduces nucleophilicity | Antibiotic synthesis |

The 4-chloro substitution in methyl 4-chlorothiazole-2-carboxylate enhances electrophilicity at position 2, making it superior for nucleophilic aromatic substitution compared to analogues .

Future Perspectives and Research Directions

Targeted Drug Delivery

Functionalizing the methyl ester to prodrugs could enhance bioavailability. For example, hydrolyzing the ester in vivo to release carboxylic acid moieties.

Green Synthesis Methods

Exploring biocatalysts or microwave-assisted reactions to improve yield and reduce waste.

Computational Modeling

QSAR studies to predict biological activity and optimize derivative structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume